molecular formula C13H20O2 B14374927 3-Hexyl-5-methoxyphenol CAS No. 88640-68-0

3-Hexyl-5-methoxyphenol

Cat. No.: B14374927
CAS No.: 88640-68-0
M. Wt: 208.30 g/mol
InChI Key: AQGNMKRJQKGKIK-UHFFFAOYSA-N
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Description

3-Hexyl-5-methoxyphenol is an organic compound belonging to the phenol family It is characterized by a hexyl group attached to the third carbon and a methoxy group attached to the fifth carbon of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-5-methoxyphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-5-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated phenols.

Scientific Research Applications

3-Hexyl-5-methoxyphenol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hexyl-5-methoxyphenol involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The phenolic hydroxyl group plays a crucial role in this process. Additionally, its antimicrobial effects may result from disrupting microbial cell membranes or interfering with essential enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol:

    4-Methoxyphenol:

    3-Hexylphenol: Similar structure but lacks the methoxy group.

Uniqueness

3-Hexyl-5-methoxyphenol is unique due to the specific positioning of the hexyl and methoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

88640-68-0

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-hexyl-5-methoxyphenol

InChI

InChI=1S/C13H20O2/c1-3-4-5-6-7-11-8-12(14)10-13(9-11)15-2/h8-10,14H,3-7H2,1-2H3

InChI Key

AQGNMKRJQKGKIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=CC(=C1)OC)O

Origin of Product

United States

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